REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:8]=[CH:9][C:10]3[S:14][C:13]4[C:15](=O)[CH2:16][CH2:17][CH2:18][C:12]=4[C:11]=3[CH:20]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])(=O)C.[NH4+].[BH3-]C#[N:28].[Na+]>CO>[C:1]1([C:7]2[CH:8]=[CH:9][C:10]3[S:14][C:13]4[CH:15]([NH2:28])[CH2:16][CH2:17][CH2:18][C:12]=4[C:11]=3[CH:20]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1C=CC2=C(C3=C(S2)C(CCC3)=O)C1
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After that the solvent was removed
|
Type
|
ADDITION
|
Details
|
diluted with saturated NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=CC2=C(C3=C(S2)C(CCC3)N)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64 mg | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 22.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |